molecular formula C12H12N4O2 B495245 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine CAS No. 666698-08-4

3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine

Cat. No.: B495245
CAS No.: 666698-08-4
M. Wt: 244.25g/mol
InChI Key: RZKQTEUJVPKLDG-UHFFFAOYSA-N
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Description

3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine is an organic compound that belongs to the class of nitroamines It features a nitro group (-NO2) attached to the pyridine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine typically involves the nitration of N-(2-pyridin-2-ylethyl)pyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-amino-N-(2-pyridin-2-ylethyl)pyridin-2-amine.

    Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-(pyridin-2-ylmethyl)pyridin-2-amine
  • 3-methyl-N-(pyridin-2-yl)pyridin-2-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both nitro and pyridine groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-16(18)11-5-3-8-14-12(11)15-9-6-10-4-1-2-7-13-10/h1-5,7-8H,6,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKQTEUJVPKLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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